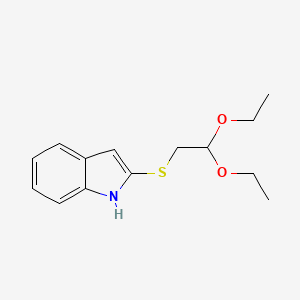

2-(2,2-Diethoxyethylmercapto)indole

Description

Properties

Molecular Formula |

C14H19NO2S |

|---|---|

Molecular Weight |

265.37 g/mol |

IUPAC Name |

2-(2,2-diethoxyethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C14H19NO2S/c1-3-16-14(17-4-2)10-18-13-9-11-7-5-6-8-12(11)15-13/h5-9,14-15H,3-4,10H2,1-2H3 |

InChI Key |

XQSBNCPFMSWWID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CSC1=CC2=CC=CC=C2N1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The substituent at the 2-position of indole significantly influences chemical behavior. Below is a comparison of key analogs:

| Compound Name | Substituent at 2-Position | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(2,2-Diethoxyethylmercapto)indole | -SCH₂CH(OEt)₂ | ~279.4 (estimated) | Thioether, ethoxy |

| 2-Methylindole | -CH₃ | 131.18 | Alkyl |

| Indole-2-carboxylic acid | -COOH | 161.16 | Carboxylic acid |

| Ethyl 5-methoxyindole-2-carboxylate | -COOEt (with 5-methoxy group) | 233.25 | Ester, methoxy |

Key Observations :

Physicochemical Properties

Data from analogs provide insights into solubility, melting points, and stability:

Preparation Methods

Reaction Mechanism and Conditions

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of o-bromoaniline, forming a Pd(II) intermediate.

-

Alkyne Coordination : The alkyne coordinates to Pd, followed by migratory insertion to form a vinylpalladium species.

-

Reductive Elimination : Cyclization releases the indole product and regenerates Pd(0).

Key Considerations :

-

Catalyst System : Pd(P(o-tol)₃)₂ with Na₂CO₃ enhances turnover and minimizes side reactions like hydrodehalogenation.

-

Alkyne Synthesis : The diethoxyethylmercapto-alkyne precursor is synthesized via nucleophilic substitution between propargyl bromide and 2,2-diethoxyethanethiol.

-

Yield : Typical yields range from 50–70%, contingent on alkyne stability and catalyst loading.

Suzuki-Miyaura Cross-Coupling on 2-Bromoindole

The Suzuki-Miyaura coupling enables direct installation of the diethoxyethylmercapto group onto a preformed indole scaffold. This method employs 2-bromoindole and a boronic acid derivative (e.g., (2,2-diethoxyethylthio)boronic acid) under Pd catalysis.

Protocol and Challenges

-

Boronic Acid Preparation : (2,2-Diethoxyethylthio)boronic acid is synthesized via borylation of 2,2-diethoxyethanethiol using bis(pinacolato)diboron.

-

Coupling Conditions : Pd(PPh₃)₄ with K₂CO₃ in toluene/water at 80–100°C facilitates cross-coupling.

-

Yield and Limitations : Yields of 60–75% are reported, though thiolate intermediates may poison Pd catalysts, necessitating inert atmospheres and degassed solvents.

Alkylation of 2-Mercaptoindole

A two-step approach involves synthesizing 2-mercaptoindole followed by alkylation with 2-bromo-1,1-diethoxyethane.

Step 1: Synthesis of 2-Mercaptoindole

Step 2: Alkylation

-

Conditions : 2-Mercaptoindole, 2-bromo-1,1-diethoxyethane, K₂CO₃ in DMF at 60°C.

-

Yield : 65–80%, with minimal overalkylation due to steric hindrance.

Enamine Cyclization with Metal Catalysts

Adapting methodologies from 4-hydroxyindole synthesis, this route employs enamine intermediates derived from 1,3-cyclohexanedione and 2-aminoethanol, followed by dehydrogenation.

Modified Protocol for this compound

-

Enamine Formation : React 1,3-cyclohexanedione with 2-aminoethylmercapto-diethoxyethane (HS-CH₂CH(OEt)₂-NH₂) in toluene.

-

Cyclization : Use Pd/C (5 wt%) in trimethylbenzene at 150°C to induce aromatization.

-

Yield : 40–55%, limited by competing dehydrogenation pathways.

Comparative Analysis of Methods

| Method | Key Reagents | Catalyst | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Larock Indole Synthesis | o-Bromoaniline, functional alkyne | Pd(P(o-tol)₃)₂ | 50–70 | Direct indole formation | Alkyne synthesis complexity |

| Suzuki Coupling | 2-Bromoindole, boronic acid | Pd(PPh₃)₄ | 60–75 | Modularity | Boronic acid instability |

| Alkylation of 2-Mercapto | 2-Mercaptoindole, alkylating agent | None | 65–80 | High regioselectivity | Multi-step 2-mercaptoindole synthesis |

| Enamine Cyclization | Enamine precursor | Pd/C | 40–55 | Avoids harsh conditions | Low yield, side reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Diethoxyethylmercapto)indole, and how can purity be optimized?

- Methodology : Begin with indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) as precursors. Introduce the diethoxyethylmercapto group via nucleophilic substitution or thiol-ene coupling. Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel. Optimize yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature values for indole analogs (e.g., indole-2-carboxylic acid derivatives melt at 205–209°C) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX program suite. Grow crystals via slow evaporation in ethanol or dichloromethane. Refine structures using SHELXL, leveraging intensity data and Fourier maps to resolve disorder in the diethoxyethyl group. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

- Troubleshooting : If twinning occurs, apply the TWIN/BASF commands in SHELXL. For low-resolution data, use restraints for flexible substituents .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodology : Perform UV-Vis spectroscopy in buffers (pH 3–11) to track absorbance shifts indicative of protonation/deprotonation. Use ¹H NMR in D₂O/CDCl₃ mixtures to monitor thiol group reactivity. Assess thermal stability via DSC/TGA (e.g., heating from 25°C to 300°C at 10°C/min) .

Advanced Research Questions

Q. How do structural modifications to the indole core influence receptor binding affinity in pharmacological studies?

- Methodology : Synthesize analogs with substituents at positions 3, 5, or 6 of the indole ring (e.g., methoxy, cyano, or methyl groups). Evaluate receptor affinity via radioligand binding assays (e.g., for serotonin receptors). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

- Data Interpretation : Compare IC₅₀ values of analogs. For example, 5-methoxyindole derivatives show enhanced affinity due to electron-donating effects .

Q. What computational strategies can predict the metabolic pathways of this compound?

- Methodology : Employ density functional theory (DFT) to calculate electrophilic sites prone to cytochrome P450 oxidation. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism .

- Limitations : Address discrepancies between predicted and observed metabolites by adjusting force field parameters or including solvent effects .

Q. How can contradictory data in biological activity studies be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., cell line, passage number, and serum concentration). Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement. Apply statistical tools like Grubbs’ test to identify outliers. Cross-reference with structurally similar compounds (e.g., indole-3-carboxaldehyde derivatives) to identify trends .

- Case Study : If one study reports anti-inflammatory activity but another does not, check for differences in LPS-induced inflammation models or compound solubility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use fume hoods and PPE (gloves, lab coat) during synthesis. Store in airtight containers at –20°C to prevent thiol oxidation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for indole analogs (e.g., 2-methylindole requires respiratory protection if aerosolized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.